molecular formula C14H13Cl2N5O B11298443 N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine

N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine

Cat. No.: B11298443
M. Wt: 338.2 g/mol
InChI Key: IBFHVDYHGJUJBI-UHFFFAOYSA-N
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Description

N-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a furan ring substituted with a 3,5-dichlorophenyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of nitro groups yields amines.

Mechanism of Action

The mechanism of action of N-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The furan and tetrazole rings can interact with enzymes and receptors through hydrogen bonding and π-π interactions, modulating their activity . The 3,5-dichlorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the furan ring, 3,5-dichlorophenyl group, and tetrazole ring in N-{[5-(3,5-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE provides distinct electronic and steric properties that can be exploited in various applications. This compound’s ability to undergo diverse chemical reactions and its potential for high binding affinity make it a valuable tool in scientific research .

Properties

Molecular Formula

C14H13Cl2N5O

Molecular Weight

338.2 g/mol

IUPAC Name

N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C14H13Cl2N5O/c1-2-21-19-14(18-20-21)17-8-12-3-4-13(22-12)9-5-10(15)7-11(16)6-9/h3-7H,2,8H2,1H3,(H,17,19)

InChI Key

IBFHVDYHGJUJBI-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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